![molecular formula C24H16Cl2N6O4S2 B3015563 4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide CAS No. 338395-21-4](/img/structure/B3015563.png)
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide
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Description
The compound “4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C12H8Cl2FNO4S2 . The compound is characterized by the presence of two chlorophenyl groups, a sulfonyl group, and a 1,2,4-triazolyl group .
Molecular Structure Analysis
The molecular structure of the compound can be represented by its IUPAC name, InChI, and Canonical SMILES . The compound has a molecular weight of 384.2 g/mol . The compound’s structure includes a 1,2,4-triazole ring, which is evident from the NMR spectrum .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.2 g/mol . It has a topological polar surface area of 88.3 Ų and a complexity of 519 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 .Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were obtained through a six-step process, including esterification, hydrazination, salt formation, and cyclization. Among these derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in virology research.
a. Antifungal Properties: Sulfonamide derivatives have been reported to possess antifungal properties . Investigating the efficacy of this compound against fungal pathogens could be valuable for agricultural applications.
b. Herbicidal Potential: Certain sulfonamide derivatives have demonstrated herbicidal properties . Exploring whether this compound exhibits similar effects on weed control could be relevant for agriculture and environmental management.
c. 1,3,4-Thiadiazole Moiety: The 1,3,4-thiadiazole moiety itself has been associated with various bioactivities. For instance:
- Some 1,3,4-thiadiazoles display anticonvulsant properties .
- Others exhibit antibacterial and antifungal effects .
Potential Applications in Tumor Research
In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . While not directly related to the compound , this highlights the broader potential of thiadiazole derivatives in cancer research.
Indole Derivatives and Pharmacological Activity
Although not directly related to this compound, indole derivatives are of wide interest due to their diverse biological and clinical applications. For example, indole-3-acetic acid, a plant hormone derived from tryptophan, plays essential roles in plant growth and development . While this specific compound is not an indole derivative, exploring its potential interactions with indole-related pathways could be intriguing.
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O4S2/c25-17-7-11-19(12-8-17)37(33,34)32(38(35,36)20-13-9-18(26)10-14-20)31-23(21-5-1-3-15-27-21)29-30-24(31)22-6-2-4-16-28-22/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXGGJVQJSVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N(S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide |
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